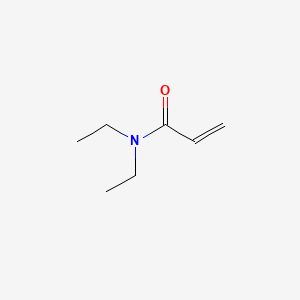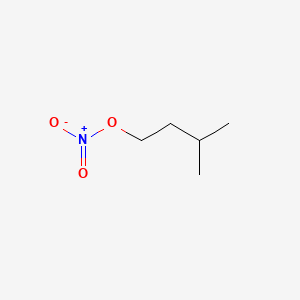
3-Methyl-2-cyclohexen-1-ol
Descripción general
Descripción
3-Methyl-2-cyclohexen-1-ol is an organic compound that belongs to the cyclohexenols family . It presents as a colorless liquid and is widely utilized in the fragrance industry .
Synthesis Analysis
Several methods facilitate the synthesis of 3-Methyl-2-cyclohexen-1-ol . GC analysis was performed using a Fisons chromatograph with a flame ionization detector and a Shimadzu GC-17A gas chromatograph coupled with a GCMS-QP5000 mass spectrometer .Molecular Structure Analysis
The molecular formula of 3-Methyl-2-cyclohexen-1-ol is C7H12O . Its molecular weight is 112.1696 . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3 .Chemical Reactions Analysis
The catalytic conversion of 3-Methyl-2-cyclohexen-1-ol was studied in the presence of metal complexes . Slight changes of the reaction conditions led to the isomerization to 3-methylcyclohexanone, oxidation to 3-methyl-2-cyclohexenone, or 1,3-transposition to 1-methyl-2-cyclohexen-1-ol .Physical And Chemical Properties Analysis
3-Methyl-2-cyclohexen-1-ol has a refractive index of 1.484 (lit.) . Its boiling point is 56 °C/1 mmHg (lit.) , and its density is 0.946 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
C7H12OC_7H_{12}OC7H12O
and a molecular weight of 112.1696 .Synthesis of Vitamin D Derivatives
3-Methyl-2-cyclohexen-1-ol has been used in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D3 derivatives . These derivatives are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.
Pheromone Research
This compound has also been used in the study of insect pheromones, specifically as a component in the sex pheromone of the Douglas-fir beetle . Understanding the chemical composition of these pheromones can aid in the development of pest control strategies.
Organic Building Block
3-Methyl-2-cyclohexen-1-ol can be used as an organic building block in various chemical reactions . For example, it can be used to synthesize 2-trimethylsilyl-3-methyl-cyclohexenone .
Total Synthesis of Natural Compounds
This compound has been used as a starting material in the total synthesis of natural compounds. For instance, it has been used in the total synthesis of (−)-ar-tenuifolene , a naturally occurring aromatic sesquiterpene.
Synthesis of Diterpenoids
3-Methyl-2-cyclohexen-1-ol has been used in the total synthesis of natural diterpenoids, such as (+)-taiwaniaquinone H and (+)-dichroanone . These compounds have potential applications in the pharmaceutical industry due to their bioactive properties.
Material for Chemical Reactions
Due to its chemical structure, 3-Methyl-2-cyclohexen-1-ol can be used in various chemical reactions. For example, it can undergo oxidation, reduction, and other types of reactions, making it a versatile compound in the field of organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of certain derivatives and as a sex pheromone in the Douglas-fir beetle . This suggests that it may interact with specific receptors or enzymes in these contexts.
Mode of Action
It’s known that similar compounds can undergo reactions such as oxidation . In the context of the Douglas-fir beetle, it may act as a chemical messenger , suggesting that it could interact with its targets to trigger specific biological responses.
Biochemical Pathways
It’s known that this compound can be involved in the synthesis of certain derivatives . This suggests that it may participate in or influence specific biochemical reactions or pathways.
Pharmacokinetics
Its molecular weight of 1121696 and its physical properties such as boiling point and density could influence its pharmacokinetic behavior.
Result of Action
Its use as a sex pheromone in the douglas-fir beetle suggests that it may have specific effects on the behavior of these insects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-cyclohexen-1-ol. For instance, its reactivity towards ozone makes it an atmospheric pollutant . Also, precautions are advised to prevent its leakage or spillage into the environment .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZQQSKSQTQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884796 | |
| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-cyclohexen-1-ol | |
CAS RN |
21378-21-2 | |
| Record name | 3-Methyl-2-cyclohexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21378-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021378212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seudenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexen-1-ol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















